4-methyl-5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde is a heterocyclic compound belonging to the class of triazolopyrimidines. This compound is characterized by a triazole ring fused to a pyrimidine ring, with a phenyl group at the 5-position and an aldehyde group at the 6-position. The compound has garnered attention for its diverse biological activities and potential applications in medicinal chemistry, particularly as an inhibitor of certain enzymes involved in cancer cell proliferation and other diseases.
The compound is classified under the International Union of Pure and Applied Chemistry (IUPAC) naming system as 4-methyl-5-phenyl-7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde. Its chemical structure can be represented by the InChI code: InChI=1S/C13H12N4O/c1-16-12(10-5-3-2-4-6-10)11(8-18)7-17-13(16)14-9-15-17/h2-6,8-9H,7H2,1H3
and the InChI Key: ZLSUYTROCDPTMU-UHFFFAOYSA-N
.
The synthesis of 4-methyl-5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde can be achieved through several methods. A common synthetic route involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of triethylamine. This method has been optimized for large-scale production using continuous flow reactors to enhance yield and reduce costs .
Another approach includes cyclocondensation reactions of aminotriazoles with appropriate aldehydes or ketones under acidic or basic conditions. The use of eco-friendly solvents such as water mixed with ethanol has also been explored to improve reaction efficiency and minimize environmental impact .
The molecular formula of 4-methyl-5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde is C13H12N4O, with a molecular weight of approximately 240.26 g/mol. The structure features a triazole ring fused to a pyrimidine ring along with a phenyl group and an aldehyde functional group.
The compound's molecular structure can be visualized through its InChI representation, which provides detailed information about its atomic connectivity.
4-methyl-5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde undergoes various chemical reactions including oxidation, reduction, and substitution reactions:
These reactions are significant for modifying the compound's properties and enhancing its biological activity .
The mechanism of action for 4-methyl-5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde involves its interaction with specific biomolecules within cells. It has been shown to inhibit enzymes such as Janus kinase 1 and Janus kinase 2. These interactions disrupt critical signaling pathways that regulate cell division and survival.
In cancer cells, this compound induces cell cycle arrest and apoptosis by interfering with key proteins involved in these processes. For instance, it has been observed to suppress the extracellular signal-regulated kinase signaling pathway by decreasing phosphorylation levels of ERK1/2 and AKT in gastric cancer cells .
The compound is typically encountered as a powder. Its physical properties include:
In terms of chemical properties:
These properties are crucial for determining the compound's behavior in biological systems and its suitability for various applications in research and industry.
Due to its biological activity profile, 4-methyl-5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde has potential applications in medicinal chemistry as an anti-cancer agent. It can serve as a lead compound for developing new therapeutic agents targeting specific pathways involved in tumor growth.
Additionally, its ability to inhibit Janus kinases positions it as a candidate for treating autoimmune diseases where these enzymes play a critical role. Ongoing research continues to explore its efficacy against various cancer cell lines and other pathological conditions .
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2